molecular formula C14H20ClNO B7861393 4-(3-Chlorophenyl)-4-hydroxy-1-iso-propylpiperidine

4-(3-Chlorophenyl)-4-hydroxy-1-iso-propylpiperidine

Cat. No.: B7861393
M. Wt: 253.77 g/mol
InChI Key: JFYPKBIFWSYDTK-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-4-hydroxy-1-iso-propylpiperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and an isopropyl group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-4-hydroxy-1-iso-propylpiperidine typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 3-chlorophenylacetonitrile with isopropylamine under specific conditions to form the piperidine core. Subsequent hydroxylation and functional group modifications lead to the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)-4-hydroxy-1-iso-propylpiperidine can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the hydroxy group or modify other functional groups.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl₃) and various halogenating agents.

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of hydroxylamine derivatives or other reduced forms.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)-4-hydroxy-1-iso-propylpiperidine has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Investigated for its potential therapeutic effects in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(3-Chlorophenyl)-4-hydroxy-1-iso-propylpiperidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(3-Chlorophenyl)-4-hydroxy-1-iso-propylpiperidine is similar to other piperidine derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:

  • 4-(4-Chlorophenyl)-4-hydroxy-1-methylpiperidine

  • 3-(3-Chlorophenyl)-3-hydroxy-1-ethylpiperidine

  • 4-(3-Chlorophenyl)-4-hydroxy-1-phenylpiperidine

These compounds share structural similarities but differ in the nature of the substituents on the piperidine ring, leading to variations in their chemical properties and biological activities.

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Properties

IUPAC Name

4-(3-chlorophenyl)-1-propan-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-11(2)16-8-6-14(17,7-9-16)12-4-3-5-13(15)10-12/h3-5,10-11,17H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYPKBIFWSYDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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